2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde
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Overview
Description
2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde is a chemical compound with the molecular formula C12H10ClNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde typically involves the chlorination of 5,7-dimethoxyquinoline-8-carbaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 5,7-dimethoxyquinoline-8-carbaldehyde in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- After the addition is complete, continue refluxing the mixture for several hours.
- Cool the reaction mixture and quench with water.
- Extract the product with an organic solvent and purify by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic substitution: Substituted quinoline derivatives.
Oxidation: 2-Chloro-5,7-dimethoxyquinoline-8-carboxylic acid.
Reduction: 2-Chloro-5,7-dimethoxyquinoline-8-methanol.
Scientific Research Applications
2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific derivative or application .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 5,7-Dimethoxyquinoline-8-carbaldehyde
- 2-Chloro-6-methoxyquinoline-8-carbaldehyde
Uniqueness
2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde is unique due to the presence of both chlorine and methoxy groups on the quinoline ring. This combination of substituents can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-5,7-dimethoxyquinoline-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-9-5-10(17-2)8(6-15)12-7(9)3-4-11(13)14-12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCCACDKGHOSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=CC(=N2)Cl)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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